N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a 1,2,4-triazole moiety. Its structure includes a carboxamide group at the pyrazolo-oxazine C2 position and a 4-phenyl-4H-1,2,4-triazol-3-ylmethyl substituent.
Properties
IUPAC Name |
N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-16(13-9-15-22(20-13)7-4-8-24-15)17-10-14-19-18-11-21(14)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8,10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCOMDGGLVQFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=NN=CN3C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.
Biochemical Pathways
It is known that 1,2,4-triazoles have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities.
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics.
Biological Activity
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that belongs to the class of triazoles and pyrazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N6O
- Molecular Weight : 344.40 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Numerous studies have highlighted the antibacterial potential of triazole derivatives. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.12 µg/mL against E. coli and S. aureus, indicating strong antibacterial efficacy .
A structure–activity relationship (SAR) analysis suggests that modifications in the triazole moiety enhance binding interactions with bacterial DNA gyrase, leading to increased antibacterial potency .
Antifungal Activity
The antifungal properties of triazoles are well documented. The compound is expected to inhibit fungal growth effectively due to its structural similarity with known antifungal agents like fluconazole.
Research indicates that triazole derivatives can disrupt fungal cell membrane synthesis by inhibiting ergosterol biosynthesis . This mechanism is crucial for developing new antifungal therapies.
Anticancer Activity
Emerging evidence suggests that triazole derivatives possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.0 |
These findings indicate the potential of this compound as a lead candidate for further development in cancer therapy .
Anti-inflammatory Activity
Triazole derivatives have also been explored for their anti-inflammatory effects. The compound has shown promising results in reducing inflammation markers in animal models of arthritis and other inflammatory diseases.
Studies suggest that the anti-inflammatory action may be mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin.
- Anticancer Mechanism : Another research focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability and induction of apoptosis through caspase activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other nitrogen-rich heterocycles, though differences in core scaffolds and substituents influence their properties. Below is a detailed comparison based on the provided evidence and inferred characteristics:
Core Scaffold and Functional Groups
Key Observations :
- Triazole Commonality: Both the target compound and compound 8 incorporate 4-phenyl-1,2,4-triazole, a motif associated with metabolic stability and hydrogen-bonding capacity.
- Core Heterocycles : The pyrazolo-oxazine core (target) is distinct from the pyrrolo-thiazolo-pyrimidine (compound 8 ) and triazin-oxazepine (compound in ). Smaller six-membered oxazine rings (target) likely confer rigidity compared to seven-membered oxazepines , affecting conformational flexibility and binding kinetics.
Inferred Physicochemical and Pharmacological Properties
Rationale :
- The target compound’s pyrazolo-oxazine scaffold is structurally akin to reported kinase inhibitors, while compound 8’s thiazolo-pyrimidine core aligns with DNA-intercalating agents . The triazin-oxazepine in may disrupt bacterial membranes due to its amphiphilic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
